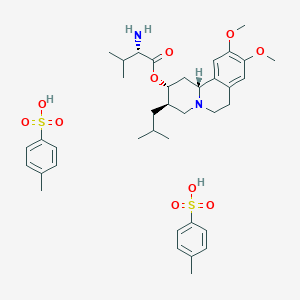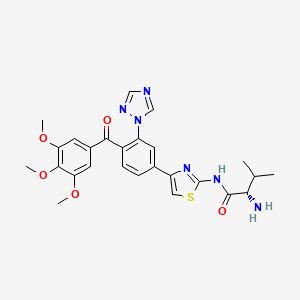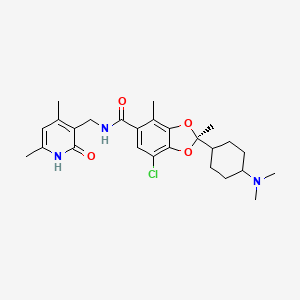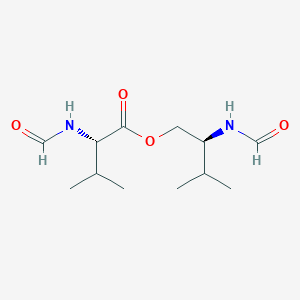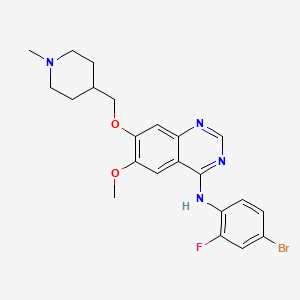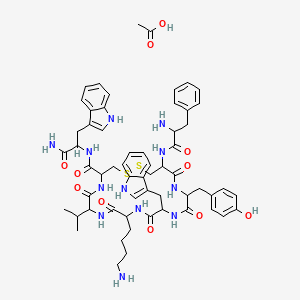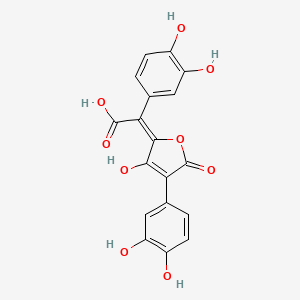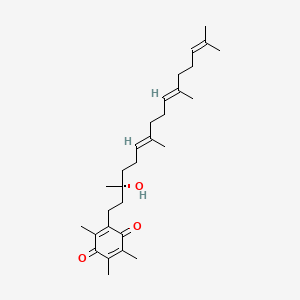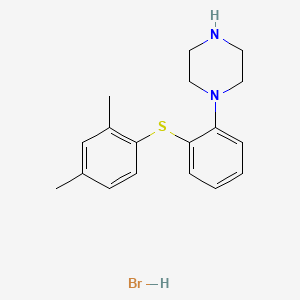
Vortioxetine hydrobromide
Overview
Description
Vortioxetine hydrobromide is an antidepressant used to treat major depressive disorder (MDD). It belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) and works by increasing the activity of a chemical called serotonin in the brain . It is also classified as a serotonin modulator and stimulator (SMS) due to its multimodal mechanism of action towards the serotonin neurotransmitter system .
Synthesis Analysis
A new and improved synthetic route to vortioxetine hydrobromide has been established on a hectogram scale through three simple steps in 63% yield and with 99% purity (HPLC). The key step is the cyclization of the piperazine ring in the final step .
Molecular Structure Analysis
Vortioxetine hydrobromide has a relative molecular mass of 379.4 g/mole . The molecular formula is C18H22N2S .
Chemical Reactions Analysis
A novel stability-indicating method for the assay of vortioxetine (VRT) in bulk and pharmaceutical formulations has been explained. This method includes reversed-phase high performance liquid chromatographic (RP-HPLC) and first derivative spectrophotometric determination .
Physical And Chemical Properties Analysis
Vortioxetine hydrobromide has a molecular weight of 379.36 and is soluble in DMSO at 30 mg/mL .
Scientific Research Applications
Antidepressant Effect
Vortioxetine hydrobromide is known for its antidepressant effects. It binds with high affinity to the serotonin transporter and its antidepressant effects are considered to be secondary to enhancing serotonin in the central nervous system by way of inhibition of reuptake .
Stability-Indicating Method
A novel rapid, accurate, and stability-indicating reversed-phase high performance liquid chromatographic (RP-HPLC) and first derivative spectrophotometric determination were explained for the assay of vortioxetine (VRT) in bulk and pharmaceutical formulations .
Inhibiting Gastric Cancer Cell Growth
Vortioxetine hydrobromide has been found to inhibit the growth of gastric cancer cells both in vivo and in vitro by targeting JAK2 and SRC . It directly binds to JAK2 and SRC kinases and inhibits their kinase activities .
Suppressing STAT3 Dimerization and Nuclear Translocation Activity
Vortioxetine hydrobromide suppresses STAT3 dimerization and nuclear translocation activity . This is significant as it curbs the growth of gastric cancer in vitro and in vivo by JAK2/SRC-STAT3 signaling pathways .
Inhibiting Cell Proliferation
Vortioxetine hydrobromide inhibits the cell proliferation dependent on JAK2 and SRC . This is another way it suppresses the growth of gastric cancer .
Potential Application in Chemoprevention of Gastric Cancer
Given its ability to inhibit the growth of gastric cancer cells and suppress cell proliferation, vortioxetine hydrobromide has potential application in the chemoprevention of gastric cancer .
Mechanism of Action
Target of Action
Vortioxetine hydrobromide primarily targets the serotonin neurotransmitter system, where it modulates one or more serotonin receptors and inhibits the reuptake of serotonin . The primary targets include the serotonin transporter (SERT), 5-HT1A receptor, 5-HT1B receptor, 5-HT1D receptor, 5-HT3 receptor, and 5-HT7 receptor .
Mode of Action
Vortioxetine hydrobromide acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . It also acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These actions enhance the release of serotonin compared to blocking SERT alone .
Biochemical Pathways
Vortioxetine hydrobromide’s actions on serotonin receptors enhance the release of glutamate and inhibit the release of gamma-aminobutyric acid (GABA) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus . It also suppresses STAT3 dimerization and nuclear translocation activity .
Pharmacokinetics
Vortioxetine hydrobromide is taken orally and has a bioavailability of 75%, with peak plasma concentrations reached at 7–11 hours . It is primarily metabolized in the liver via CYP2D6-mediated oxidation . The elimination half-life is approximately 66 hours, and it is excreted 59% in urine and 26% in feces .
Result of Action
The molecular effects of vortioxetine hydrobromide include the inhibition of serotonin reuptake, modulation of various serotonin receptors, and alteration of glutamate and GABA release . At the cellular level, it suppresses STAT3 dimerization and nuclear translocation activity . These actions collectively contribute to its antidepressant effects .
Safety and Hazards
Vortioxetine hydrobromide can be harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Research is being conducted to improve the stability of vortioxetine hydrobromide under stress conditions. One such study has explored the use of vortioxetine liposomes as a novel alternative to improve drug stability . Another study has focused on the solubility of vortioxetine based on X-ray crystallography .
properties
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRUFUIHGGOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027850 | |
| Record name | Vortioxetine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vortioxetine hydrobromide | |
CAS RN |
960203-27-4 | |
| Record name | Vortioxetine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vortioxetine hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vortioxetine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VORTIOXETINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



